The primary source of (-)-Pisatin is the pea plant. It is produced in response to various stress factors, including microbial infections and environmental stimuli. The biosynthesis of (-)-Pisatin involves a series of enzymatic reactions, primarily catalyzed by methyltransferases and reductases found in pea tissues .
(-)-Pisatin is classified as an isoflavonoid phytoalexin. It belongs to a broader category of secondary metabolites known for their protective roles in plants. Isoflavonoids are derived from phenylpropanoid pathways and are recognized for their antioxidant properties, as well as their ability to modulate plant defense responses.
The synthesis of (-)-Pisatin involves several key enzymatic steps that convert precursor compounds into the final product. The major steps include:
The synthesis process can be induced by treatments such as copper chloride, which stimulates enzyme activity in pea seedlings. The enzymes involved are not light-inducible but respond to biotic and abiotic stressors, leading to increased production of phytoalexins .
The molecular structure of (-)-Pisatin features a core isoflavonoid framework with specific functional groups that contribute to its biological activity. The compound has a molecular formula of C_17H_16O_5 and a molecular weight of 300.31 g/mol.
(-)-Pisatin participates in various chemical reactions that underscore its role as a phytoalexin:
The biosynthetic pathway involves multiple enzymatic transformations, including reductions and methylations that are tightly regulated by environmental signals .
The mechanism of action for (-)-Pisatin primarily revolves around its role in plant defense:
Research indicates that the expression of enzymes involved in (-)-Pisatin synthesis is induced under stress conditions, highlighting its importance in plant immunity .
Studies have shown that the stability and reactivity profiles of (-)-Pisatin can vary based on environmental conditions, influencing its efficacy as a phytoalexin .
(-)-Pisatin has several applications in scientific research:
Pisatin holds the distinction of being the first phytoalexin isolated and chemically identified. In 1960, Cruickshank and Perrin purified it from pea pods inoculated with the fungal pathogen Monilinia fructicola [1] [2]. By 1962, its structure—a pterocarpan derivative with a 3-methoxy group and methylenedioxy bridge—was fully elucidated using nuclear magnetic resonance and chemical degradation [1]. Early studies revealed its antimicrobial spectrum: Among 50 fungal strains tested, only pea pathogens like Ascochyta pisi exhibited significant tolerance, establishing the "phytoalexin tolerance hypothesis" for host specificity [2].
Table 1: Key Properties of (-)-Pisatin
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄O₆ |
Molecular Weight | 314.29 g/mol |
CAS Registry Number | 20186-22-5 |
Solubility | Low in water; high in organic solvents (DMSO, methanol) [5] |
Stability | Stable at neutral/basic pH; dehydrates to anhydropisatin under acidic conditions [1] |
(-)-Pisatin belongs to the pterocarpan subclass of isoflavonoids, characterized by a tetracyclic ring system fusing benzopyran and benzofuran moieties [1] [8]. Its structure features:
Table 2: Stereochemical Comparison of Pisatin with Related Pterocarpans
Compound | Stereochemistry | Plant Source | Key Structural Differences |
---|---|---|---|
(-)-Pisatin | 6aR,12aR | Pisum sativum | 3-O-methyl, 4′,5′-methylenedioxy |
(-)-Maackiain | 6aR,12aR | Cicer arietinum | No 3-O-methyl group |
(-)-Medicarpin | 6aR,12aR | Medicago sativa | No methylenedioxy bridge |
A critical biosynthetic distinction involves the 6a-hydroxylation step. Fungal pathogens (e.g., Nectria haematococca) hydroxylate (-)-maackiain via cytochrome P450 oxygenases using O₂ [4]. In contrast, peas incorporate the 6a-oxygen from H₂O, not O₂, indicating a non-oxygenase mechanism—a unique biochemical trait [4].
(-)-Pisatin serves as a chemical barrier against microbial invasion, but pathogens have evolved counterstrategies:
• Detoxification as a Virulence Trait
Fungal pathogens of pea deploy pisatin demethylase (PDA), a cytochrome P450 enzyme that removes the 3-O-methyl group, reducing pisatin’s toxicity by >90% [1] [2]. Strains with high PDA activity (e.g., Nectria haematococca PdaH isolates) exhibit greater virulence. Genetic studies confirm this: Disrupting PDA1 reduces virulence, while introducing PDA1 into non-pathogens enables partial pea infection [1] [2].
Table 3: Fungal Pathogens with Pisatin-Detoxifying Capabilities
Pathogen | Detoxification Mechanism | Virulence Correlation |
---|---|---|
Nectria haematococca | Cytochrome P450-mediated demethylation | High (PdaH strains) [1] |
Ascochyta pisi | Unknown | Moderate [1] |
Fusarium oxysporum | Demethylation | High [1] |
Mycosphaerella pinodes | Demethylation | Moderate [1] [8] |
• Induced Resistance and Signaling
Pisatin production is systemically induced by oligogalacturonides (OGs)—damage-associated molecular patterns (DAMPs) from pectin degradation. Acetylated OGs (30% acetylation) applied to pea rachises reduce Aphanomyces euteiches root infection by 58–65% via upregulation of defense genes (PsOXII, Pshmm6) [6]. Pisatin also primes reactive oxygen species (ROS) pathways: Resistant pea genotypes accumulate less H₂O₂ upon pathogen challenge, minimizing cellular damage [8].
• Specificity in Plant-Microbe Interactions
Unlike flavonoids that mediate rhizobial symbiosis, pisatin does not activate nod genes in Rhizobium leguminosarum bv. viciae (pea’s symbiont). Concentrations >10 μM weakly suppress nod gene expression induced by naringenin, but this is 100-fold less potent than suppressors like daidzein [3]. This highlights its specialized role in pathogen defense rather than symbiotic communication.
Concluding Remarks
(-)-Pisatin exemplifies the co-evolutionary arms race between plants and pathogens. Its stereospecific structure, biosynthetic peculiarities, and role in pathogen-specific defenses underscore its significance in plant immunity. Future research should explore engineering pisatin pathways for crop protection, leveraging insights into its detoxification and induction mechanisms.
Note: All compound names cited: Pisatin, Anhydropisatin, Maackiain, Calycosin, Formononetin, Medicarpin.
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